molecular formula C12H13Cl3N2O2 B10977391 2-(morpholin-4-yl)-N-(2,4,5-trichlorophenyl)acetamide

2-(morpholin-4-yl)-N-(2,4,5-trichlorophenyl)acetamide

Cat. No.: B10977391
M. Wt: 323.6 g/mol
InChI Key: JOIFCZHBGJGTKL-UHFFFAOYSA-N
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Description

2-(4-MORPHOLINYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a morpholine ring and a trichlorophenyl group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-MORPHOLINYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE typically involves the reaction of 2,4,5-trichloroaniline with chloroacetyl chloride to form an intermediate, which is then reacted with morpholine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are usually carried out under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and possibly the optimization of reaction conditions to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-MORPHOLINYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The morpholine ring can be oxidized to form N-oxides.

    Reduction: The trichlorophenyl group can be reduced to form less chlorinated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could result in various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical agent.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-MORPHOLINYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, leading to a cascade of biochemical events. The exact pathways involved would require detailed study and experimental validation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-MORPHOLINYL)-N-(2,4-DICHLOROPHENYL)ACETAMIDE
  • 2-(4-MORPHOLINYL)-N-(2,4,6-TRICHLOROPHENYL)ACETAMIDE
  • 2-(4-PIPERIDINYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE

Comparison

Compared to similar compounds, 2-(4-MORPHOLINYL)-N-(2,4,5-TRICHLOROPHENYL)ACETAMIDE might exhibit unique properties due to the specific arrangement of chlorine atoms on the phenyl ring and the presence of the morpholine ring

Properties

Molecular Formula

C12H13Cl3N2O2

Molecular Weight

323.6 g/mol

IUPAC Name

2-morpholin-4-yl-N-(2,4,5-trichlorophenyl)acetamide

InChI

InChI=1S/C12H13Cl3N2O2/c13-8-5-10(15)11(6-9(8)14)16-12(18)7-17-1-3-19-4-2-17/h5-6H,1-4,7H2,(H,16,18)

InChI Key

JOIFCZHBGJGTKL-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(=O)NC2=CC(=C(C=C2Cl)Cl)Cl

Origin of Product

United States

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